molecular formula C19H18N2O2S B2696021 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide CAS No. 313364-39-5

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B2696021
CAS No.: 313364-39-5
M. Wt: 338.43
InChI Key: ZDUMRHIRELUSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a synthetic small molecule based on a 2-aminothiazole scaffold, a structure recognized in medicinal chemistry for its potential in anticancer research . Similar 2-aminothiazole derivatives have been specifically investigated and described in patents for their use as antitumor agents, highlighting the therapeutic relevance of this chemical class . The compound's molecular architecture integrates substituted phenyl and methoxybenzamide groups, which are common in the design of molecules that can interact with specific biological targets. Its primary research value lies in the exploration of novel therapeutic pathways, particularly in oncology, where such compounds are screened for activity against various cancer cell lines. Researchers utilize this high-purity compound in biochemical assays and in vitro studies to elucidate mechanisms of action, which may involve the modulation of key cellular signaling pathways. It is intended for laboratory research purposes only and must not be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-12-4-5-13(2)16(10-12)17-11-24-19(20-17)21-18(22)14-6-8-15(23-3)9-7-14/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUMRHIRELUSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Coupling with 2,5-Dimethylphenyl Group: The thiazole ring is then coupled with 2,5-dimethylphenyl bromide using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

    Introduction of the Benzamide Group: The final step involves the acylation of the thiazole derivative with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-hydroxybenzamide.

    Reduction: Formation of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzylamine.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the thiazole ring, which is known for its bioactive potential. Research into its biological effects could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential as drug candidates. The structural features of the compound suggest it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In materials science, the compound could be used in the design of new materials with specific electronic or optical properties. Its aromatic and heterocyclic components may contribute to the development of advanced materials for electronic devices or sensors.

Mechanism of Action

The mechanism by which N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could engage in π-π stacking interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Moiety

The benzamide moiety is a critical pharmacophore. Variations here significantly alter solubility, binding affinity, and metabolic stability:

Compound Name Benzamide Substituent Key Properties Biological Implications
Target Compound 4-methoxy Moderate polarity, electron-donating Balanced lipophilicity for membrane permeability
2D216 () 4-(piperidin-1-ylsulfonyl) Highly polar, strong hydrogen-bond acceptor Enhanced solubility; potential for targeted receptor interactions
CAS 5634-87-7 () 4-(morpholin-4-ylsulfonyl) Polar sulfonyl group Improved aqueous solubility; possible prolonged half-life
N-[4-(2,5-dimethoxyphenyl)-... () 2-[(4-fluorophenyl)methoxy] Steric bulk, fluorinated moiety Altered binding pocket interactions; increased metabolic stability

Key Findings :

  • The 4-methoxy group in the target compound provides a balance between lipophilicity and polarity, favoring membrane permeability compared to sulfonyl-containing analogs .
  • Sulfonyl groups (e.g., in 2D216) enhance solubility but may reduce blood-brain barrier penetration due to higher polarity .

Substituent Effects on the Thiazole-Attached Phenyl Ring

The 2,5-dimethylphenyl group on the thiazole ring contributes to steric and electronic effects:

Compound Name Phenyl Substituents Electronic Nature Impact on Activity
Target Compound 2,5-dimethyl Electron-donating (methyl) Enhanced lipophilicity; potential for hydrophobic binding
N-(3,5-dimethylphenyl)-... () 3,5-dimethyl Symmetric electron-donation High PET inhibition (IC50 ~10 µM)
N-[4-(2,5-dimethoxyphenyl)-... () 2,5-dimethoxy Electron-withdrawing (methoxy) Reduced PET activity compared to methyl

Key Findings :

  • Methyl groups (electron-donating) increase lipophilicity and enhance PET-inhibiting activity, as seen in ’s N-(3,5-dimethylphenyl) analog .
  • Methoxy groups (electron-withdrawing) may reduce PET inhibition efficacy due to decreased electron density on the aromatic ring .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity (logP) : The target compound’s logP is likely higher than sulfonyl analogs (e.g., 2D216) due to the methoxy group’s moderate polarity and methyl groups’ hydrophobicity. This favors oral bioavailability but may limit aqueous solubility.

Biological Activity

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H20N2O3S
  • Molecular Weight : 372.44 g/mol

The presence of the thiazole ring and the methoxybenzamide moiety contributes to its unique reactivity and biological interactions.

This compound exhibits its biological effects primarily through interaction with specific receptors and enzymes. Key mechanisms include:

  • Partial Agonism of α7 nAChRs : This compound acts as a partial agonist at alpha-7 nicotinic acetylcholine receptors (α7 nAChRs), which are implicated in cognitive functions such as learning and memory. This interaction suggests potential applications in neurodegenerative diseases.
  • Antiproliferative Activity : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. For instance, structural analogs have shown significant antiproliferative effects against various cancer cell lines, with IC50 values indicating their potency .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Biological ActivityMechanism/EffectReference
α7 nAChR AgonismEnhances cognitive functions
AntiproliferativeInhibits cancer cell growth
Antioxidant ActivityReduces oxidative stress in cellular environments

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives similar to this compound:

  • Antiproliferative Studies : A study on methoxy-substituted thiazole derivatives reported that certain compounds demonstrated selective activity against breast cancer cell lines (MCF-7) with IC50 values ranging from 1.2 to 5.3 µM. These findings suggest that structural modifications significantly influence biological efficacy .
  • Antioxidative Effects : Compounds with similar structures have been shown to possess antioxidative properties that could protect cells from oxidative damage. This is crucial in preventing various diseases linked to oxidative stress.
  • Neuroprotective Potential : The interaction with α7 nAChRs indicates potential therapeutic applications in neurodegenerative conditions such as Alzheimer's disease, where cholinergic dysfunction is a hallmark.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.